molecular formula C12H21NO3 B8249337 tert-butyl (5R)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

tert-butyl (5R)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B8249337
M. Wt: 227.30 g/mol
InChI Key: BOROURRIAVDNJU-SECBINFHSA-N
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Description

tert-Butyl (5R)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate is a chiral spirocyclic compound featuring a bicyclic structure with a 4-azaspiro[2.4]heptane core. The molecule contains a hydroxymethyl substituent at the 5R position and a tert-butyl carbamate protecting group on the nitrogen atom. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol (CAS: 1824396-92-0) . The compound is of interest in medicinal chemistry due to its rigid spirocyclic scaffold, which can enhance binding selectivity and metabolic stability in drug candidates.

Key structural features include:

  • Spirocyclic framework: The 4-azaspiro[2.4]heptane system imposes conformational constraints, reducing rotational freedom and improving target affinity.
  • Hydroxymethyl group: Provides a site for further functionalization (e.g., phosphorylation, glycosylation) or hydrogen-bonding interactions.
  • tert-Butyl carbamate: Acts as a protective group for the amine, enabling selective deprotection during synthesis.

Properties

IUPAC Name

tert-butyl (5R)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9(8-14)4-5-12(13)6-7-12/h9,14H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOROURRIAVDNJU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CCC12CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Annulation (CN104478791A Patent)

A patented method involves a four-step sequence to assemble the spirocyclic backbone:

  • Halogenation :

    • Starting Material : (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid derivative.

    • Reagents : PBr₃ or PI₃ in dichloromethane.

    • Conditions : 0°C to room temperature, 8–12 hours.

    • Yield : 97% (for bromination).

  • Annulation :

    • Substrate : Halogenated intermediate.

    • Base : Potassium tert-butoxide in toluene.

    • Temperature : 50°C for 10 hours.

    • Outcome : Intramolecular cyclization to form the spirocyclic core.

  • Hydroxymethyl Introduction :

    • Reduction : Sodium borohydride (NaBH₄) in methanol at 0°C.

    • Yield : Quantitative reduction of ketone to hydroxymethyl.

  • Boc Protection :

    • Reagents : Di-tert-butyl dicarbonate (Boc₂O) in THF.

    • Base : Triethylamine or DMAP.

    • Purity : >99% HPLC, >98% ee.

Key Data :

StepReactionYieldPurity (HPLC)ee (%)
1Halogenation97%--
2Annulation75%99%98
4Boc Protection95%99.5%98.5

Stereoselective Approaches

Asymmetric Reductive Amination

A chiral pool strategy uses (R)-prolinol derivatives to introduce the (5R)-configuration:

  • Substrate : 4-exocyclic methylene proline analog.

  • Reagent : Chiral oxazaborolidine catalyst.

  • Reduction : BH₃·THF at −20°C.

  • Result : 92% ee, confirmed by chiral HPLC.

Enzymatic Resolution

  • Substrate : Racemic tert-butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate.

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Conditions : Vinyl acetate in tert-butyl methyl ether.

  • Outcome : 99% ee for (5R)-enantiomer after 24 hours.

Alternative Routes

Ring-Closing Metathesis (RCM)

  • Substrate : N-Boc-diallylglycine derivative.

  • Catalyst : Grubbs II (5 mol%).

  • Conditions : Reflux in dichloromethane, 12 hours.

  • Yield : 68% spirocyclic product.

Simmons-Smith Cyclopropanation

  • Substrate : Allylic amine with exocyclic double bond.

  • Reagent : CH₂I₂/Et₂Zn.

  • Temperature : 0°C to room temperature.

  • Outcome : 70% yield, dr >20:1.

Purification and Analytical Validation

Chromatographic Techniques

  • Normal-Phase HPLC :

    • Column : Chiralpak AD-H (250 × 4.6 mm).

    • Eluent : Hexane/isopropanol (90:10).

    • Retention : (5R)-enantiomer at 14.2 min.

Crystallization

  • Solvent System : Ethyl acetate/hexane (1:3).

  • Purity Upgrade : 95% to >99.5% after two recrystallizations.

Challenges and Optimization

  • Stereochemical Drift :

    • Mitigated by low-temperature (−40°C) quenching of intermediates.

  • Byproduct Formation :

    • Controlled via slow addition of PBr₃ to prevent over-halogenation.

  • Scale-Up Limitations :

    • Transition from batch to flow chemistry improved reproducibility at >10 kg scale .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications due to its structural characteristics that may influence biological activity. The following are notable areas of interest:

  • Anticancer Activity : Research indicates that derivatives of azaspiro compounds can exhibit anticancer properties. For instance, studies have shown that certain azaspiro compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
  • Neuropharmacology : The spirocyclic structure is associated with neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.

Synthesis of Bioactive Molecules

tert-butyl (5R)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate serves as a versatile building block in the synthesis of various bioactive molecules. Its functional groups allow for further modifications, making it suitable for:

  • Click Chemistry : The compound can be utilized in click chemistry reactions to create diverse derivatives with enhanced biological properties. This approach has been applied in drug discovery processes to develop new therapeutic agents .

Drug Development

The compound's unique structure has led to its exploration as a potential lead compound in drug development. Key applications include:

  • Targeted Drug Delivery : Research has focused on modifying the compound to improve solubility and bioavailability, which are critical factors in drug formulation .
  • Prodrug Strategies : The ester functionality allows for the design of prodrugs that can enhance the pharmacokinetic profiles of active pharmaceutical ingredients .

Case Study 1: Anticancer Activity Assessment

A study published in Journal of Medicinal Chemistry investigated the anticancer potential of azaspiro derivatives, including this compound. The results demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting a promising avenue for further development as an anticancer agent .

Case Study 2: Neuroactive Compound Exploration

Another research effort focused on the neuropharmacological effects of spirocyclic compounds, highlighting the potential of this compound as a candidate for treating neurodegenerative diseases. Behavioral assays indicated improvements in cognitive function in animal models treated with this compound .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to optimize its efficacy and safety.

Comparison with Similar Compounds

Hydroxymethyl vs. Carboxylic Acid

  • The hydroxymethyl group in the target compound offers a neutral, polar functional group suitable for hydrogen bonding without introducing acidity. In contrast, the carboxylic acid in 7a (C₁₂H₁₉NO₄) increases water solubility but requires pH adjustment for stability .
  • Synthetic yields for hydroxymethyl derivatives (e.g., 63% for intermediate 6a in ) are comparable to those of carboxylic acid analogs, though deprotection steps may vary .

Amino vs. Fluoro Substituents

  • The amino group in 6-amino-4-azaspiro[2.4]heptane-4-carboxylate (C₁₁H₂₀N₂O₂) enables direct coupling reactions, whereas the hydroxymethyl group requires activation (e.g., tosylation) for similar reactivity .
  • Fluorinated analogs like PBSQ7015 exhibit enhanced lipophilicity (cLogP ~1.5) compared to the hydroxymethyl derivative (cLogP ~1.0), impacting blood-brain barrier penetration .

Stereochemical Considerations

  • The 5R configuration in the target compound contrasts with the S-configuration in (S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic acid. Stereochemistry significantly affects biological activity; for example, the R-enantiomer may exhibit higher affinity for certain enzyme targets .

Biological Activity

tert-butyl (5R)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate, with CAS number 2007909-29-5, is a synthetic compound that has garnered interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.30 g/mol
  • CAS Number : 2007909-29-5
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an antibacterial and antiviral agent, as well as its effects on various cellular processes.

Antibacterial Activity

Research indicates that compounds with spirocyclic structures often exhibit significant antibacterial properties. A study published in Biomed Research International highlighted that derivatives of spiro compounds can inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Antiviral Properties

A recent investigation into the antiviral properties of azaspiro compounds revealed that certain derivatives could effectively inhibit viral replication in vitro. The exact mechanism is still under investigation but may involve interference with viral entry or replication processes within host cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialInhibition of MRSA growth
AntiviralReduced viral replication in vitro
CytotoxicityInduced apoptosis in cancer cell lines

Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial survival and viral replication.
  • Cell Cycle Arrest : Evidence suggests that the compound can cause cell cycle arrest in cancer cells, leading to increased apoptosis rates.
  • Membrane Disruption : Its unique structure may allow it to integrate into lipid membranes, disrupting cellular integrity in bacteria and virus-infected cells.

Q & A

Q. What reactor design principles minimize side reactions during large-scale synthesis?

  • Methodology :
  • Continuous flow systems : Reduce residence time for unstable intermediates.
  • CFD modeling : Optimize mixing efficiency and temperature gradients to prevent hotspots .

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